molecular formula C13H9ClO3 B3041793 2-(2-chlorophenoxy)benzoic Acid CAS No. 36809-08-2

2-(2-chlorophenoxy)benzoic Acid

Cat. No. B3041793
CAS RN: 36809-08-2
M. Wt: 248.66 g/mol
InChI Key: APMQHBOGXNKBHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-chlorophenoxy)benzoic Acid, also known as CBA, is a compound that has a molecular weight of 248.662 and a molecular formula of C13H9ClO3 . It is a cell penetrant, potent, and selective TRPM4 (Transient receptor potential melastatin member 4) inhibitor .


Synthesis Analysis

The synthesis of this compound involves several steps. The key intermediate of the synthesis, 2-(2-chlorophenoxy) benzoic acid hydrazide, is prepared by the reaction of the corresponding ester with hydrazine hydrate . Refluxing this intermediate in formic acid followed by heating the resulting formilated compound in xylene with P2O5 provides the final product .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring attached to a carboxylic acid group and a chlorophenoxy group . The exact mass of the molecule is 248.024017 .


Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm3 and a boiling point of 354.7±27.0 °C at 760 mmHg . The flash point is 168.3±23.7 °C . The compound is expected to have a LogP value of 3.47, indicating its lipophilic nature .

Scientific Research Applications

Water Purification and Environmental Applications

  • Photocatalytic Water Purification : The degradation of organic compounds like benzoic acid, salicyclic acid, and chlorophenols in water was investigated using titanium dioxide under UV light, indicating potential for water purification applications (Matthews, 1990).

Chemical Synthesis and Analysis

  • Development of Fluorescence Probes : Synthesis of novel fluorescence probes that can detect reactive oxygen species, with applications in biological and chemical research (Setsukinai et al., 2003).
  • Chromate-induced Oxidative Degradation : Research on chromate as an activator of hydrogen peroxide for the degradation of organic compounds like chlorophenols, relevant for environmental remediation technologies (Bokare & Choi, 2010).

Analytical Techniques

  • Thin Layer Chromatography for Herbicide Detection : Development of a method for determining chlorophenoxy and benzoic acid herbicides in water samples using thin layer chromatography, useful in environmental monitoring (Kavrakovski & Rafajlovska, 2015).

Advanced Oxidation Processes

  • Advanced Oxidation Process : Study of the Cr(III)/Cr(VI) redox cycle for the oxidative degradation of aqueous organic pollutants, offering insights into advanced oxidation processes for water treatment (Bokare & Choi, 2011).

Material Science and Chemistry

  • Synthesis of Polyarylenephthalide : Research on the synthesis of new compounds and their transformation into polyarylenephthalide, contributing to material science (Salazkin et al., 2020).

Safety and Hazards

While specific safety data for 2-(2-chlorophenoxy)benzoic Acid is not available, general precautions should be taken while handling the compound. It should not be ingested, inhaled, or come into contact with skin and eyes . The compound may form combustible dust concentrations in air .

properties

IUPAC Name

2-(2-chlorophenoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO3/c14-10-6-2-4-8-12(10)17-11-7-3-1-5-9(11)13(15)16/h1-8H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APMQHBOGXNKBHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)OC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-chlorophenoxy)benzoic Acid
Reactant of Route 2
Reactant of Route 2
2-(2-chlorophenoxy)benzoic Acid
Reactant of Route 3
Reactant of Route 3
2-(2-chlorophenoxy)benzoic Acid
Reactant of Route 4
Reactant of Route 4
2-(2-chlorophenoxy)benzoic Acid
Reactant of Route 5
Reactant of Route 5
2-(2-chlorophenoxy)benzoic Acid
Reactant of Route 6
Reactant of Route 6
2-(2-chlorophenoxy)benzoic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.